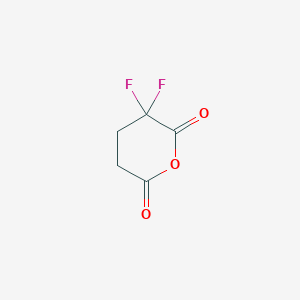

2,2-Difluoroglutaric anhydride

Description

Significance of Fluorination in Organic Synthesis and Drug Discovery

Fluorination, the process of introducing fluorine atoms into organic molecules, is a cornerstone of modern organic synthesis and drug discovery. The incorporation of fluorine can dramatically alter a molecule's physical, chemical, and biological properties. numberanalytics.com Fluorine's high electronegativity and small size can enhance metabolic stability, increase lipophilicity, and improve the bioavailability of drug candidates. numberanalytics.comrsc.orgnih.gov This has led to a significant increase in the number of fluorinated pharmaceuticals on the market, with approximately 20% of all pharmaceuticals now containing fluorine. nih.gov The development of new and efficient fluorination methods continues to be an active area of research, enabling the synthesis of increasingly complex and targeted fluorinated molecules. nih.gov

Overview of Cyclic Anhydrides as Synthetic Intermediates

Cyclic anhydrides are highly reactive and versatile intermediates in organic synthesis. fiveable.me Derived from dicarboxylic acids, they are characterized by a ring structure containing two carbonyl groups linked by an oxygen atom. fiveable.me This functionality makes them excellent acylating agents, readily reacting with a variety of nucleophiles. mdpi.com Common examples like succinic anhydride (B1165640) and phthalic anhydride are widely used in the production of polymers, resins, and pharmaceuticals. fiveable.me The reactivity of cyclic anhydrides can be influenced by ring strain, with smaller rings often exhibiting increased reactivity. fiveable.me Their ability to participate in a range of chemical transformations, including cycloadditions and multicomponent reactions, underscores their importance as building blocks for complex molecular architectures. researchgate.netacs.org

Positioning 2,2-Difluoroglutaric Anhydride within the Landscape of Fluorinated Building Blocks

This compound stands as a specialized yet significant compound within the expanding arsenal (B13267) of fluorinated building blocks. sigmaaldrich.com Its structure, a six-membered ring containing a geminal difluoro group adjacent to the anhydride functionality, offers a unique combination of reactivity and fluorination. This strategic placement of fluorine atoms influences the electronic properties of the anhydride, making it a valuable tool for introducing difluorinated moieties into various molecular scaffolds. The development of such targeted fluorinated reagents is driven by the need for precise and controlled synthetic methods in pharmaceutical, agrochemical, and materials science research. lookchem.com

The synthesis of this compound can be achieved from 2,2-difluoroglutaric acid through dehydration, often employing reagents like phosphorus pentoxide. This key intermediate has been utilized in the synthesis of functionalized 5,5-difluoropiperidines, which are themselves promising building blocks in medicinal chemistry. lookchem.commolaid.com The availability and application of this compound highlight the ongoing trend towards creating sophisticated fluorinated molecules to address specific synthetic challenges.

Properties of this compound

| Property | Value |

| CAS Number | 79361-03-8 |

| Molecular Formula | C₅H₄F₂O₃ |

| Molecular Weight | 150.08 g/mol |

| IUPAC Name | 3,3-difluorooxane-2,6-dione |

This data is compiled from multiple sources.

Structure

3D Structure

Properties

IUPAC Name |

3,3-difluorooxane-2,6-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4F2O3/c6-5(7)2-1-3(8)10-4(5)9/h1-2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JICFSEVPEYNTTG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C(=O)OC1=O)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4F2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

150.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanistic Investigations of Reactions Involving 2,2 Difluoroglutaric Anhydride

Nucleophilic Acyl Substitution Mechanisms

The primary reaction pathway for cyclic anhydrides, including 2,2-difluoroglutaric anhydride (B1165640), is nucleophilic acyl substitution. This mechanism involves the attack of a nucleophile on one of the carbonyl carbons, leading to the opening of the anhydride ring and the formation of a new acyl derivative. The general mechanism proceeds through a tetrahedral intermediate. youtube.com

Reaction Pathways with Oxygen-Based Nucleophiles (e.g., Alcohols, Carboxylic Acids)

The reaction of 2,2-difluoroglutaric anhydride with oxygen-based nucleophiles, such as alcohols, results in the formation of monoesters. This process, known as alcoholysis, follows the general nucleophilic acyl substitution mechanism. youtube.comlibretexts.org

The reaction is initiated by the nucleophilic attack of the alcohol's oxygen atom on one of the electrophilic carbonyl carbons of the anhydride. This attack leads to the formation of a tetrahedral intermediate. Subsequently, the ring opens by the elimination of a carboxylate group, which is a good leaving group due to resonance stabilization. A final deprotonation step yields the monoester and a carboxylic acid. mdpi.commdpi.com

Step 1: Nucleophilic Attack: The alcohol attacks a carbonyl carbon.

Step 2: Formation of Tetrahedral Intermediate: A short-lived intermediate with a tetrahedral carbon is formed.

Step 3: Ring Opening: The C-O bond of the anhydride ring cleaves.

Step 4: Proton Transfer: A proton is transferred to a base, yielding the final products.

| Parameter | Typical Condition |

|---|---|

| Nucleophile | Primary or secondary alcohol |

| Solvent | Pyridine, Dichloromethane (B109758), or neat alcohol |

| Temperature | Room temperature to gentle heating |

| Product | Monoester of 2,2-difluoroglutaric acid |

Reaction Pathways with Nitrogen-Based Nucleophiles (e.g., Amines)

The reaction of this compound with nitrogen-based nucleophiles, such as primary and secondary amines, yields the corresponding amides. This aminolysis reaction is generally faster than alcoholysis due to the higher nucleophilicity of amines. rsc.orgrsc.org

The mechanism is analogous to that of alcoholysis. The amine nitrogen attacks a carbonyl carbon, forming a zwitterionic tetrahedral intermediate. The ring then opens, and a subsequent proton transfer results in the formation of a stable amide and a carboxylate salt. Typically, two equivalents of the amine are required; one acts as the nucleophile, and the second acts as a base to neutralize the carboxylic acid formed. rsc.org

The reaction pathway is as follows:

Step 1: Nucleophilic Attack: The amine attacks a carbonyl carbon. youtube.com

Step 2: Formation of Tetrahedral Intermediate: A zwitterionic intermediate is formed.

Step 3: Ring Opening and Proton Transfer: The ring opens, followed by an intermolecular proton transfer to a second molecule of the amine. youtube.com

| Nucleophile | Relative Nucleophilicity |

|---|---|

| Amine (R-NH₂) | High |

| Alcohol (R-OH) | Moderate |

| Carboxylic Acid (R-COOH) | Low |

Role of Catalysis in Enhancing Reactivity and Selectivity

Catalysis plays a significant role in modulating the rate and selectivity of reactions involving this compound. Both base and acid catalysis can be employed.

Base Catalysis: Pyridine is a commonly used catalyst in the acylation of alcohols with anhydrides. mdpi.com It serves multiple roles: it can act as a nucleophilic catalyst by forming a highly reactive acylpyridinium ion intermediate, and it also acts as a base to neutralize the carboxylic acid byproduct, driving the reaction to completion. mdpi.com

Lewis Acid Catalysis: Lewis acids can activate the anhydride towards nucleophilic attack. By coordinating to one of the carbonyl oxygens, the Lewis acid increases the electrophilicity of the corresponding carbonyl carbon, making it more susceptible to attack by even weak nucleophiles. mdpi.com This is particularly useful for reactions with less reactive alcohols. The catalytic cycle for a Lewis acid-catalyzed ring-opening involves coordination of the Lewis acid to the anhydride, nucleophilic attack, and then release of the catalyst. mdpi.com

Ring-Opening Reaction Dynamics

The dynamics of the ring-opening process are governed by both kinetic and thermodynamic factors. The presence of the gem-difluoro group is expected to have a significant impact on these aspects.

Equilibrium and Kinetic Considerations of Ring-Opening Processes

The ring-opening of a cyclic anhydride is a reversible process, particularly in the case of hydrolysis. The position of the equilibrium depends on the relative stability of the reactants and products. For the reaction of this compound with water or alcohols, the equilibrium generally favors the ring-opened product due to the relief of ring strain and the formation of stable carboxylic acid and ester functionalities.

Kinetically, the rate of the ring-opening reaction is dependent on several factors, including the nucleophilicity of the attacking species, the electrophilicity of the carbonyl carbons, and the stability of the leaving group. The rate-determining step is typically the initial nucleophilic attack on the carbonyl carbon. mdpi.com

Influence of Fluorine Substitution on Anhydride Ring Strain and Reactivity

The presence of two fluorine atoms at the C2 position of the glutaric anhydride ring has a profound electronic effect on the molecule's reactivity. Fluorine is a highly electronegative atom, and the two fluorine atoms exert a strong electron-withdrawing inductive effect (-I effect). This effect increases the partial positive charge on the adjacent carbonyl carbons, making them more electrophilic and thus more reactive towards nucleophiles.

| Property | Influence of 2,2-Difluoro Substitution |

|---|---|

| Electrophilicity of Carbonyl Carbons | Increased due to the -I effect of fluorine |

| Reactivity towards Nucleophiles | Expected to be higher than glutaric anhydride |

| Acidity of Resulting Carboxylic Acid | Increased due to the -I effect of fluorine |

Decomposition Pathways and Stability Studies

Thermal Decomposition Mechanisms

For this compound, a plausible thermal decomposition pathway could involve the elimination of carbon dioxide and carbon monoxide, potentially leading to the formation of difluorocyclobutane. Another possible route, drawing parallels from the decomposition of maleic anhydride, could be a concerted mechanism rather than a biradical one. cdnsciencepub.com The presence of the difluoro group at the 2-position is expected to significantly influence the decomposition mechanism and the stability of the resulting intermediates due to the high electronegativity and steric effects of the fluorine atoms.

The thermal behavior of cyclic anhydrides is a critical aspect in their application, particularly in polymer synthesis where they are often used as crosslinkers or monomers. researchgate.netunesp.br The decomposition temperature and the nature of the degradation products are important parameters for determining the processing conditions and the thermal stability of the final materials. researchgate.net

Radical Pathway Contributions in Anhydride Decomposition

While concerted mechanisms are often favored in the thermal decomposition of cyclic anhydrides, the contribution of radical pathways cannot be entirely excluded, especially at higher temperatures. cdnsciencepub.com In the case of this compound, homolytic cleavage of a carbon-carbon or carbon-oxygen bond within the anhydride ring could initiate a radical cascade.

The initial step would likely be the formation of a biradical intermediate. This biradical could then undergo a series of reactions, including intramolecular hydrogen abstraction, fragmentation, or rearrangement, to yield a variety of smaller, more stable molecules. The presence of fluorine atoms on the carbon adjacent to the carbonyl groups could influence the stability of any radical intermediates formed, potentially altering the preferred decomposition pathway compared to non-fluorinated analogs. For instance, the strong carbon-fluorine bond would likely remain intact during the initial stages of decomposition.

It is important to note that the decomposition of many cyclic compounds is known to involve biradical mechanisms. cdnsciencepub.com Therefore, a comprehensive understanding of the thermal decomposition of this compound would necessitate an investigation into the potential role of these radical-mediated processes.

Role of Water and Other Environmental Factors on Anhydride Stability

The stability of this compound is significantly influenced by the presence of water and other environmental factors. Like most acid anhydrides, it is susceptible to hydrolysis. libretexts.org In the presence of moist air or water, this compound will readily hydrolyze to form 2,2-difluoroglutaric acid. guidechem.comresearchgate.net This reaction involves the nucleophilic attack of a water molecule on one of the carbonyl carbons, leading to the opening of the anhydride ring. jove.com

This susceptibility to hydrolysis is a critical consideration for the storage and handling of this compound, which should be kept in a dry, moisture-free environment to prevent degradation. guidechem.com The rate of hydrolysis can be influenced by factors such as pH and temperature.

Computational Chemistry and Theoretical Studies on Reaction Mechanisms

Quantum Chemical Pathway Exploration for Fluorinated Systems

Quantum chemical calculations provide a powerful tool for elucidating the complex reaction mechanisms of fluorinated compounds like this compound. analytica-world.commdpi.com These computational methods allow for the exploration of potential energy surfaces, mapping out the various possible pathways for decomposition and other reactions. researchgate.net Through techniques such as transition state theory, the most energetically favorable reaction pathways can be identified. researchgate.net

For this compound, quantum chemical studies could be employed to investigate the competition between concerted and stepwise (including radical) decomposition mechanisms. By calculating the energy barriers associated with each pathway, a theoretical prediction of the dominant mechanism under different conditions could be made. Furthermore, the influence of the fluorine substituents on the electronic structure and reactivity of the molecule can be precisely modeled, offering insights into how these atoms affect the stability of the anhydride ring and the transition states involved in its decomposition. emerginginvestigators.org Such studies have been successfully applied to understand the chemistry of other fluorinated compounds, revealing novel quantum effects such as fluorine tunneling. analytica-world.comchemeurope.com

Density Functional Theory (DFT) Calculations for Reaction Energetics and Transition States

Density Functional Theory (DFT) is a widely used computational method for investigating the energetics and transition states of chemical reactions. coe.eduyoutube.com DFT calculations can provide valuable quantitative data on the thermodynamics and kinetics of the decomposition of this compound. rsc.org By employing appropriate functionals and basis sets, it is possible to calculate key parameters such as activation energies, reaction enthalpies, and Gibbs free energies for various proposed decomposition pathways. rsc.org

The geometry of the transition states can also be optimized using DFT, providing a detailed picture of the molecular structure at the peak of the energy barrier. coe.edu This information is crucial for understanding the steric and electronic factors that govern the reaction rate and selectivity. For instance, DFT calculations could be used to compare the transition state structures for a concerted decarboxylation versus a homolytic bond cleavage, thereby shedding light on the likelihood of each process.

The following interactive table provides illustrative data that could be obtained from DFT calculations on the thermal decomposition of this compound, comparing a hypothetical concerted and a radical pathway.

| Calculated Parameter | Hypothetical Concerted Pathway | Hypothetical Radical Pathway |

| Activation Energy (kcal/mol) | 35.2 | 42.8 |

| Enthalpy of Reaction (kcal/mol) | -15.7 | -20.1 |

| Gibbs Free Energy of Activation (kcal/mol) | 38.9 | 45.3 |

| Key Transition State Bond Distances (Å) | C-C: 2.15, C-O: 1.85 | C-C: 2.50 |

Note: The data in this table is hypothetical and for illustrative purposes only. It represents the type of information that could be generated from DFT calculations.

This type of computational analysis, when benchmarked against experimental data for similar systems, can provide a robust and predictive understanding of the chemical behavior of this compound.

Applications in Advanced Organic Synthesis

Building Blocks for Complex Organic Molecules

The five-carbon backbone of 2,2-difluoroglutaric anhydride (B1165640), combined with the synthetically versatile anhydride functionality and the influential difluoromethyl group, makes it a valuable precursor for a variety of complex fluorinated structures.

2,2-Difluoroglutaric anhydride serves as a key starting material for the synthesis of fluorinated nitrogen-containing heterocycles, most notably 5,5-difluoropiperidines. The synthesis of these valuable scaffolds, which are of high interest in medicinal chemistry, can be achieved through a multi-step sequence starting from the anhydride.

The typical synthetic pathway involves the initial conversion of this compound to 2,2-difluoroglutarimide. This is generally accomplished by reacting the anhydride with a nitrogen source, such as ammonia (B1221849) or a primary amine, often with heating. The resulting imide contains the necessary nitrogen atom for the heterocyclic ring. Subsequent reduction of the cyclic imide, typically using a strong reducing agent like lithium aluminum hydride (LiAlH₄) or by catalytic hydrogenation under specific conditions, yields the target 5,5-difluoropiperidine ring system. This strategic approach provides a reliable method for incorporating the 5,5-difluoro substitution pattern into a piperidine (B6355638) core, a structural motif found in numerous bioactive compounds.

Table 1: Synthetic Route from this compound to 5,5-Difluoropiperidine

| Step | Reactant(s) | Key Transformation | Product |

| 1 | This compound, Ammonia (NH₃) or R-NH₂ | Ring-opening followed by cyclization | 2,2-Difluoroglutarimide |

| 2 | 2,2-Difluoroglutarimide, Lithium Aluminum Hydride (LiAlH₄) | Reduction of both carbonyl groups | 5,5-Difluoropiperidine |

In addition to heterocycles, this compound can be utilized as a precursor for the synthesis of fluorinated carbocyclic systems, such as difluorinated cyclopentanone (B42830) and cyclohexane (B81311) derivatives. These reactions leverage the anhydride's functionality to construct new carbon-carbon bonds through intramolecular cyclization reactions.

One common strategy is an intramolecular Friedel-Crafts acylation. The anhydride can first be opened with an aromatic nucleophile (e.g., benzene (B151609) in the presence of a Lewis acid) to form an aroylbutanoic acid derivative. Subsequent treatment with a strong acid can then promote the cyclization of the carboxylic acid onto the aromatic ring, yielding a fluorinated tetralone derivative.

Alternatively, derivatives of 2,2-difluoroglutaric acid (formed by hydrolysis of the anhydride) can undergo intramolecular condensation reactions. For instance, the corresponding diester can be subjected to a Dieckmann condensation, a base-catalyzed intramolecular reaction, to form a fluorinated β-keto ester, which is a versatile precursor to various substituted cyclopentanone systems. These methods provide a means to construct five- and six-membered carbocyclic rings containing a gem-difluoro group, which can serve as building blocks for more complex natural products and pharmaceuticals.

Protecting Group Chemistry Employing this compound Derivatives

The strategic use of protecting groups is fundamental to multistep organic synthesis, allowing for the selective modification of one functional group in the presence of others. organic-chemistry.org Derivatives of anhydrides are commonly used to protect nucleophilic groups like amines and alcohols.

Fluoroacylating reagents, such as trifluoroacetic anhydride, are known to be effective for the protection of amine and hydroxyl groups, forming stable trifluoroacetamides and trifluoroacetate (B77799) esters, respectively. google.com These groups can provide robust protection under various reaction conditions. By analogy, this compound can be used to protect primary and secondary amines by converting them into the corresponding N-substituted 2,2-difluoroglutaramic acids, which can cyclize to the imide under certain conditions.

Dehydrating Agent Applications in Specific Synthetic Contexts

Currently, there is a lack of specific, documented examples in peer-reviewed literature detailing the use of this compound as a dehydrating agent in synthetic chemistry. In principle, anhydrides can act as dehydrating agents by reacting with water to form the corresponding dicarboxylic acid. This reactivity is fundamental to their chemical nature. However, the efficacy and practicality of a specific anhydride as a dehydrating agent depend on several factors, including its reactivity, stability, and the specific requirements of the reaction in which it is employed. Without direct experimental evidence or published studies, any discussion on the application of this compound for this purpose would be speculative.

Stereoselective and Regioselective Transformations Induced by this compound

Further research is required to explore and characterize the potential of this compound in these areas of advanced organic synthesis.

Role in Medicinal Chemistry and Drug Discovery Research

Design and Synthesis of Fluorinated Bioactive Compounds

The design of effective therapeutic agents requires a delicate balance of potency, selectivity, and favorable pharmacokinetic properties. 2,2-Difluoroglutaric anhydride (B1165640) provides a versatile scaffold for synthesizing fluorinated compounds, enabling chemists to fine-tune these critical drug-like characteristics.

A prodrug is an inactive or poorly active compound that is metabolized in the body to release the active parent drug. nih.gov This strategy is frequently employed to overcome challenges such as poor solubility, chemical instability, or local irritation. ewadirect.com The anhydride linkage is a useful chemical handle for prodrug design, particularly for drugs containing carboxylic acid or hydroxyl groups. nih.gov

The objective of an anhydride prodrug strategy is often to temporarily mask a polar carboxylic acid group, thereby increasing the molecule's hydrophobicity and ability to permeate biological membranes. nih.gov Once absorbed, the anhydride bond is designed to undergo hydrolysis, releasing the active drug and a promoiety. researchgate.net In this role, 2,2-Difluoroglutaric anhydride could be reacted with a drug molecule (containing a suitable functional group like a hydroxyl or carboxylate) to form a mixed anhydride. Upon administration, this prodrug would be expected to hydrolyze, releasing the active pharmaceutical ingredient and 2,2-difluoroglutaric acid. The rate of hydrolysis, and thus the drug release profile, can be influenced by the steric and electronic properties of the linked drug and the anhydride itself. nih.gov Studies with other anhydride prodrugs, such as those derived from ibuprofen, have demonstrated the potential for extending the duration of a drug's action significantly. researchgate.net

The introduction of fluorine atoms can profoundly alter the biological potency and pharmacokinetic profile of a compound. chemxyne.comnih.gov The gem-difluoromethylene unit present in this compound is particularly effective in this regard, offering several advantages in drug design. enamine.netenamine.net

Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic cleavage by enzymes like the cytochrome P450 family. nih.gov Replacing a metabolically vulnerable methylene (B1212753) (CH2) group with a CF2 group can block oxidation at that site, thereby increasing the drug's half-life and bioavailability. nih.govacs.org

Binding Affinity and Conformation: The highly electronegative fluorine atoms can alter the electronic distribution of a molecule, influencing its pKa and its ability to participate in hydrogen bonding or other non-covalent interactions within a biological target's binding pocket. nih.gov The CF2 group can also serve as a bioisostere for other functional groups, such as a carbonyl (C=O) or an ether oxygen (-O-), allowing it to mimic the parent compound's shape while offering different electronic properties. researchgate.net This can lead to enhanced binding affinity and improved potency. nih.gov

| Property | Effect of CF2 Incorporation | Rationale | Reference |

|---|---|---|---|

| Metabolic Stability | Generally Increased | The C-F bond is strong and resistant to enzymatic cleavage, blocking metabolic oxidation at that position. | chemxyne.comnih.govnih.gov |

| Lipophilicity (LogP) | Generally Increased | Fluorine is more hydrophobic than hydrogen, which can improve membrane permeability. | chemxyne.com |

| Binding Affinity | Modulated (Often Increased) | Alters molecular conformation and electronic properties, potentially forming favorable interactions (e.g., with leucine, phenylalanine) in protein binding pockets. | nih.govnih.gov |

| Acidity/Basicity (pKa) | Modulated | The strong electron-withdrawing inductive effect of fluorine atoms influences the acidity or basicity of nearby functional groups. | nih.gov |

| Bioisosterism | Acts as a mimic | Can serve as a bioisostere for carbonyl groups or ether linkages, maintaining shape while altering electronic characteristics. | researchgate.net |

Inhibitor Development and Enzyme Modulation

Enzyme inhibitors are critical tools in treating a vast array of diseases. This compound and its derivatives represent a potential starting point for the design of novel inhibitors, leveraging both the reactivity of the anhydride and the unique properties of the difluoro moiety.

The Cell division cycle 25 (Cdc25) family of phosphatases are crucial regulators of the cell cycle and are considered important targets for the development of anticancer therapies. nih.gov These enzymes activate cyclin-dependent kinases (Cdks) by dephosphorylating them, and their overexpression is linked to numerous cancers. nih.govcnr.it Many Cdc25 inhibitors function by reacting with a critical cysteine residue in the enzyme's active site. nih.gov

While no specific inhibitors derived from this compound have been reported, the chemical properties of anhydrides make them plausible candidates for covalent inhibition. As strong electrophiles and acylating agents, anhydrides can react with nucleophilic residues like cysteine in an enzyme's active site, forming a stable covalent bond and irreversibly inactivating the enzyme. mdpi.com A molecule designed from this compound could be targeted to the Cdc25 active site, where the anhydride ring would open upon reaction with the catalytic cysteine, thereby attaching the 2,2-difluoroglutaroyl moiety to the enzyme. This strategy could lead to potent and irreversible inhibition.

| Inhibitor Class | Example Compound | Mechanism of Action | Reference |

|---|---|---|---|

| Quinoids | Menadione (Vitamin K3) | Acts on the catalytic cysteine, likely through redox cycling or direct alkylation. | nih.gov |

| Naphthylphenylamines | NSC28620 derivatives | Non-quinonoid inhibitors with mechanisms involving disruption of protein function. | cnr.it |

| Fragment-based inhibitors | 2-fluoro-4-hydroxybenzonitrile | Binds to an allosteric site, disrupting the protein-protein interaction between Cdc25B and its Cdk2/Cyclin A substrate. | nih.gov |

| Natural Products | Coscinosulfate | Inhibits Cdc25A with an IC50 of 3 µM. | nih.gov |

Structure-Activity Relationship (SAR) analysis is a fundamental process in drug discovery where analogs of a lead compound are synthesized and tested to understand how specific structural features relate to biological activity. drugdesign.orgtaylorandfrancis.com This knowledge guides the optimization of the lead molecule to enhance potency, selectivity, and other desirable properties. researchgate.netcollaborativedrug.com

For a hypothetical inhibitor series based on this compound, an SAR study would systematically explore modifications to the molecular scaffold. Key questions to be addressed would include:

Ring Modification: How does changing the size of the glutaric anhydride ring (e.g., to a difluorosuccinic or difluoroadipic anhydride) affect binding and reactivity?

Fluorine Position: Would moving the difluoro group to the 3-position (creating 3,3-difluoroglutaric anhydride) alter the molecule's conformation and interaction with the target enzyme?

Side-Chain Derivatization: The anhydride could be opened to form a mono-amide or mono-ester. How does varying the substituent on this new functional group influence target affinity and cell permeability? For example, adding lipophilic or aromatic groups could facilitate entry into hydrophobic binding pockets.

Through such systematic modifications, researchers can build a detailed understanding of the molecular requirements for optimal inhibitory activity, leading to the design of more effective drug candidates. youtube.com

Precursor in Natural Product Synthesis

Natural products remain a vital source of inspiration for drug discovery. rsc.org While cyclic anhydrides are not the most common functional group in nature, they are present in several classes of bioactive compounds, particularly terpenes. mdpi.com The synthesis of complex natural products often requires versatile and functionalized building blocks.

This compound can serve as a valuable precursor in the synthesis of fluorinated analogs of natural products. bath.ac.uk The anhydride functionality provides a reactive handle for various chemical transformations, allowing for its incorporation into larger, more complex molecular skeletons. By using this building block, chemists can introduce a gem-difluoromethylene group into a target molecule. This allows for the creation of novel analogs of known natural products, which may possess enhanced biological activity or improved pharmacokinetic properties compared to the parent compound. semanticscholar.org While naturally occurring organofluorines are rare, the synthetic incorporation of fluorine is a well-established strategy to create new bioactive molecules. rsc.org

Strategic Use of this compound in Total Synthesis

The strategic incorporation of fluorine into complex molecules is a prominent theme in modern medicinal chemistry due to the profound effects that fluorine substitution can have on a molecule's physicochemical and biological properties. researchgate.netenamine.netenamine.net While direct examples of the application of this compound in the total synthesis of natural products are not extensively documented in publicly available literature, its potential as a valuable building block can be inferred from the known reactivity of cyclic anhydrides and the increasingly recognized utility of gem-difluorinated motifs. dntb.gov.ua The anhydride functionality provides a reactive handle for various chemical transformations, while the gem-difluoro group can impart unique conformational constraints and electronic properties to the target molecule.

The primary role of this compound in a synthetic strategy would be to introduce a five-carbon chain with a difluoromethylene group at a strategic position. The anhydride can undergo nucleophilic attack, leading to ring-opening and the formation of a glutaric acid derivative. This reaction can be highly regioselective, with the nucleophile attacking one of the carbonyl carbons. The resulting product would contain both a carboxylic acid and a derivative (e.g., an amide or ester), providing orthogonal handles for further functionalization.

For instance, in a hypothetical total synthesis, a chiral amine could be used to open the anhydride ring, leading to the formation of a chiral amide and a carboxylic acid. This step would not only introduce the difluorinated carbon chain but also set a key stereocenter. The differential reactivity of the newly formed amide and carboxylic acid could then be exploited in subsequent steps to build up the complexity of the molecule.

The gem-difluoro group in this compound is a non-hydrolyzable isostere of a carbonyl or hydroxyl group, which can lead to increased metabolic stability of the final compound. researchgate.net Furthermore, the strong electron-withdrawing nature of the two fluorine atoms can influence the acidity of the neighboring protons and the reactivity of the carbonyl groups, potentially enabling unique chemical transformations that are not possible with the non-fluorinated analog.

While the direct application of this compound in total synthesis remains an area for future exploration, its potential as a versatile and powerful building block is evident. The combination of a reactive anhydride and a metabolism-blocking gem-difluoro group makes it an attractive tool for the synthesis of novel, complex, and potentially bioactive molecules.

Enabling Access to Complex Fluorinated Scaffolds

The development of novel fluorinated scaffolds is of significant interest in drug discovery for the exploration of new chemical space. This compound serves as a versatile starting material for the synthesis of a variety of complex fluorinated carbocyclic and heterocyclic scaffolds. The reactivity of the anhydride allows for its elaboration into diverse molecular architectures, while the gem-difluoro group provides a stable anchor for the fluorine atoms within the scaffold.

One of the primary applications of this compound in this context is in the synthesis of fluorinated nitrogen-containing heterocycles. ekb.eg The ring-opening of the anhydride with various nitrogen nucleophiles, such as primary amines, hydrazines, and hydroxylamines, can lead to the formation of difluorinated acyclic precursors. These precursors can then be cyclized through various methods to yield a range of five- and six-membered heterocycles, including lactams, piperidines, and pyridazines. The gem-difluoro group can be positioned either on the heterocyclic ring or on a side chain, depending on the synthetic design. The presence of the difluoromethylene unit can significantly impact the basicity, lipophilicity, and metabolic stability of these heterocyclic scaffolds. dntb.gov.ua

For example, reaction of this compound with a primary amine would yield a 2,2-difluoroglutaramic acid. This intermediate could then be subjected to reductive amination or other cyclization strategies to afford substituted piperidinones or other nitrogenous rings. The specific reaction conditions and the nature of the amine would determine the final heterocyclic scaffold.

Similarly, this compound can be utilized in the construction of fluorinated carbocyclic systems. The dicarboxylic acid derivative obtained from the hydrolysis of the anhydride can serve as a precursor for various cyclization reactions. For instance, intramolecular Friedel-Crafts acylation or Dieckmann condensation could be employed to form five- or six-membered carbocyclic rings bearing the gem-difluoro group. These fluorinated carbocycles can serve as building blocks for more complex polycyclic systems.

The table below summarizes the potential applications of this compound in the synthesis of various fluorinated scaffolds.

| Starting Material | Reagent/Reaction Condition | Resulting Scaffold | Potential Application |

| This compound | Primary Amine, then cyclization | Fluorinated Piperidines/Lactams | CNS agents, enzyme inhibitors |

| This compound | Hydrazine, then cyclization | Fluorinated Pyridazinones | Cardiovascular agents |

| This compound | Hydrolysis, then intramolecular cyclization | Fluorinated Cyclopentanones/Cyclohexanones | Prostaglandin analogs, steroids |

| This compound | Amino alcohols, then cyclization | Fluorinated Oxazinanones | Chiral auxiliaries, bioactive molecules |

The strategic use of this compound provides a reliable entry point to a diverse range of complex fluorinated scaffolds. The ability to introduce the gem-difluoromethylene group into both heterocyclic and carbocyclic systems makes it a valuable tool for medicinal chemists in the design and synthesis of novel therapeutic agents.

Contributions to Polymer Science and Materials Research

Polymerization Reactions with 2,2-Difluoroglutaric Anhydride (B1165640)

2,2-Difluoroglutaric anhydride can be utilized as a monomer in various polymerization reactions to introduce fluorinated segments directly into the polymer backbone, thereby modifying the material's fundamental properties.

Polyanhydrides are a class of biodegradable polymers known for their hydrolytically labile anhydride bonds, making them particularly useful for biomedical applications like controlled drug delivery. wikipedia.orgnih.gov The synthesis of polyanhydrides from cyclic anhydrides like this compound typically proceeds via melt condensation polymerization. This process involves heating the diacid monomer (formed in situ from the anhydride) with a dehydrating agent like acetic anhydride to form prepolymers, followed by polymerization at high temperatures under a vacuum to achieve high molecular weight polymers. wikipedia.orgmdpi.com

The general scheme for melt condensation is as follows:

Activation of the dicarboxylic acid with an excess of acetic anhydride to form an acetylated prepolymer.

Heating the prepolymer under vacuum to eliminate the acetic anhydride and drive the polymerization forward.

Copolymerization is a common strategy to tailor the physicochemical properties of polyanhydrides. nih.gov By copolymerizing this compound with other dicarboxylic acid monomers (e.g., aliphatic or aromatic diacids), it is possible to precisely control properties such as degradation rate, hydrophobicity, and thermal stability. The inclusion of the difluoro-geminal group is expected to increase the hydrophobicity and potentially alter the degradation kinetics compared to its non-fluorinated counterparts.

Table 1: Common Methods for Polyanhydride Synthesis

| Synthesis Method | Description | Typical Conditions | Advantages |

|---|---|---|---|

| Melt Condensation | Diacid monomers are reacted at high temperatures, often with a dehydrating agent like acetic anhydride, under vacuum. mdpi.com | 140-180°C, high vacuum (<1 torr) | Solvent-free, can produce high molecular weight polymers. wikipedia.org |

| Solution Polymerization | Polymerization is carried out in an organic solvent, which can help control viscosity and reaction temperature. wikipedia.org | Lower temperatures than melt condensation | Good for heat-sensitive monomers, better process control. |

| Ring-Opening Polymerization (ROP) | Cyclic anhydride monomers are opened and linked to form a polymer chain, often with a comonomer like an epoxide. nih.gov | Often requires a catalyst (metal-based or organic). rsc.org | Excellent control over molecular weight and architecture. |

Ring-opening polymerization (ROP), particularly in the context of copolymerization with epoxides (ROCOP), is a powerful method for synthesizing polyesters with a well-defined, alternating structure. nih.gov This reaction is typically catalyzed by metal complexes or organic catalysts. rsc.orgrsc.org

The general mechanism for the alternating copolymerization of a cyclic anhydride and an epoxide involves the following key steps:

Initiation: The catalyst activates the epoxide or the anhydride, making it susceptible to nucleophilic attack. An initiator, often an alcohol, attacks the activated monomer to start the polymer chain.

Propagation: The growing polymer chain, which has either a carboxylate or an alkoxide active end, alternately attacks an epoxide or an anhydride monomer, respectively. This sequential addition of the two different monomers leads to the formation of a polyester (B1180765) backbone. nih.gov

Chain Transfer/Termination: The reaction can be terminated by impurities or controlled by the addition of a chain transfer agent.

For this compound, the ROCOP with an epoxide would yield a fluorinated polyester. The presence of the electron-withdrawing fluorine atoms on the carbon adjacent to the carbonyl groups could influence the reactivity of the anhydride ring, potentially affecting polymerization kinetics and catalyst selection.

Curing Agents for Epoxy Resins and Other Polymer Systems

Anhydrides are a major class of curing agents (hardeners) for epoxy resins, valued for producing systems with high thermal stability, excellent electrical insulation properties, and good chemical resistance. monchy.compolymerinnovationblog.com this compound can function as a specialized curing agent, where the fluorine content is expected to enhance these properties further.

The curing of epoxy resins with anhydrides is a complex process that generally requires elevated temperatures and often a catalyst or accelerator (such as a tertiary amine) to proceed at a practical rate. appliedpoleramic.comazom.com The reaction does not proceed via a simple 1:1 stoichiometry of anhydride to epoxy groups. Instead, it follows a multi-step mechanism:

Ring-Opening of the Anhydride: The reaction is initiated by a hydroxyl group (present on the epoxy resin backbone or from trace moisture). The hydroxyl group attacks one of the carbonyl carbons of the anhydride, opening the ring to form a monoester with a free carboxylic acid group. tri-iso.com

Epoxy-Carboxyl Reaction: The newly formed carboxylic acid then reacts with an epoxy (oxirane) group. This reaction opens the epoxy ring and forms a hydroxyl-ester linkage, while also generating a new secondary hydroxyl group. appliedpoleramic.com

Propagation: This new hydroxyl group can then react with another anhydride molecule, continuing the cycle and building a cross-linked polyester network. azom.com

A competing reaction is the etherification, where a hydroxyl group directly attacks an epoxy group. tri-iso.com The balance between these esterification and etherification reactions is influenced by the catalyst, cure temperature, and the specific structures of the epoxy and anhydride. mdpi.com

The degradation of anhydride-cured polymers under thermal stress can involve the breakdown of the ester linkages formed during curing. cnrs.fr In the case of polyanhydrides, the primary degradation pathway under physiological or humid conditions is the hydrolysis of the anhydride bond. nih.govresearchgate.net This process involves the cleavage of the anhydride linkage by water to yield two carboxylic acid groups. researchgate.net For a polymer made from this compound, this hydrolytic degradation would release 2,2-Difluoroglutaric acid as the primary degradation product. The rate of this degradation can be controlled by copolymerization, as mentioned previously. researchgate.net

Novel Materials with Fluorinated Anhydride Units

Incorporating fluorinated building blocks like this compound into polymers is a key strategy for developing novel materials with high-performance characteristics. The unique properties imparted by fluorine lead to applications in demanding fields.

Fluorination of polymers is known to produce materials with a range of desirable properties:

High Thermal Stability: The strength of the carbon-fluorine bond enhances resistance to thermal degradation. mdpi.com

Chemical Resistance: Fluorinated polymers are often resistant to a wide range of solvents and corrosive chemicals.

Hydrophobicity and Oleophobicity: The low surface energy of fluorinated chains leads to surfaces that repel both water and oils. researchgate.net

Low Dielectric Constant: The introduction of fluorine can lower the dielectric constant of a material, which is advantageous for microelectronics and high-frequency applications. scilit.com

Optical Transparency: Some fluorinated polymers, such as certain polyimides, exhibit high optical transparency and low refractive indices. scielo.brnih.gov

By using this compound in the synthesis of polyesters, polyanhydrides, or as a curing agent for epoxies, new materials can be designed with a tailored combination of these properties for use in aerospace, electronics, advanced coatings, and biomedical devices. pageplace.de

Table 2: Properties Conferred by Fluorination in Polymers

| Property | Effect of Fluorination | Underlying Reason | Potential Application |

|---|---|---|---|

| Thermal Stability | Increased | High C-F bond energy (~485 kJ/mol). | High-temperature composites, aerospace components. mdpi.com |

| Chemical Resistance | Increased | Fluorine atoms shield the polymer backbone from chemical attack. | Chemical processing equipment, protective coatings. |

| Surface Energy | Lowered | Low polarizability of the C-F bond. | Hydrophobic/oleophobic surfaces, anti-fouling coatings. researchgate.net |

| Dielectric Constant | Lowered | High electronegativity and low polarizability of fluorine. scilit.com | Microelectronics, high-frequency circuit boards. |

| Refractive Index | Lowered | Low polarizability of C-F bonds. | Optical fibers, anti-reflective coatings. |

Development of High-Performance Polymers with Enhanced Properties

The incorporation of fluorine atoms into polymer backbones is a well-established strategy for enhancing material properties. Fluorinated polymers often exhibit improved thermal stability, chemical resistance, and lower surface energy. nih.govnih.gov Anhydrides, on the other hand, are common monomers and curing agents used in the synthesis of various polymers, including polyesters and polyimides, and as hardeners for epoxy resins. appliedpoleramic.comyoutube.com

For instance, fluorinated dianhydrides like 4,4'-(Hexafluoroisopropylidene)diphthalic anhydride (6FDA) are key building blocks for high-performance polyimides. researchgate.netnih.gov These polyimides are known for their high glass transition temperatures and low coefficients of thermal expansion, making them suitable for applications in flexible electronics and aerospace. researchgate.net

Despite the known benefits of both fluorination and the use of anhydrides in polymer synthesis, specific studies detailing the polymerization of this compound to create high-performance polymers with enhanced properties are not prominently featured in the reviewed literature. While it can be hypothesized that the difluoro-substituted glutaric anhydride structure could impart unique properties to polymers, such as altered chain flexibility and polarity compared to its non-fluorinated counterpart, dedicated research to synthesize and characterize such polymers is not documented in the available search results.

Table 1: Hypothetical Property Comparison of Polymers from Glutaric Anhydride Derivatives (Note: This table is illustrative and based on general principles of polymer chemistry, as specific data for polymers derived from this compound is not available.)

| Property | Polymer from Glutaric Anhydride (Hypothetical) | Polymer from this compound (Hypothetical) |

|---|---|---|

| Thermal Stability | Moderate | Potentially Higher |

| Chemical Resistance | Moderate | Potentially Higher |

| Polarity | Moderate | Higher |

| Solubility | Varies with comonomer | Potentially altered |

Applications in Specialty Coatings and Composites

Anhydrides are widely used in the formulation of specialty coatings and as matrix components in composite materials. tri-iso.com They can act as cross-linking agents for epoxy resins, leading to coatings and composites with excellent hardness, chemical resistance, and thermal stability. tri-iso.comcnrs.fr The performance of the final material is highly dependent on the structure of the anhydride used. mdpi.com

The introduction of fluorinated compounds into coatings can result in surfaces with low friction, high durability, and resistance to weathering and chemicals. nevicolor.it These properties are highly desirable in demanding applications such as aerospace and industrial protective coatings.

In the realm of composites, anhydrides are used to cure epoxy resins that bind reinforcing fibers (like carbon or glass fibers). tri-iso.com The choice of anhydride affects the processing characteristics and the final mechanical and thermal properties of the composite material.

However, specific research or patents detailing the application of this compound as a curing agent or monomer in the formulation of specialty coatings or composite materials are not found in the available literature. While the unique structure of this compound suggests it could offer a different balance of properties compared to more common industrial anhydrides, its practical application and the resulting material characteristics have not been reported.

Advanced Spectroscopic and Analytical Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous structural elucidation of organic molecules, offering detailed information about the carbon, proton, and fluorine atomic environments within 2,2-Difluoroglutaric anhydride (B1165640).

A combined analysis of ¹H, ¹³C, and ¹⁹F NMR spectra provides a complete picture of the molecular structure of 2,2-Difluoroglutaric anhydride.

Proton (¹H) NMR: The ¹H NMR spectrum is expected to show two distinct multiplets corresponding to the two non-equivalent methylene (B1212753) groups (-CH₂-) in the glutaric anhydride ring. The protons on the carbon adjacent to the difluorinated carbon (C3) would be influenced by the neighboring fluorine atoms, leading to complex splitting patterns due to both geminal (H-C-H) and vicinal (H-C-C-F) coupling. The protons on the carbon adjacent to the carbonyl group (C4) would also exhibit splitting from the adjacent methylene group.

Carbon-13 (¹³C) NMR: The proton-decoupled ¹³C NMR spectrum is predicted to display four distinct signals corresponding to the different carbon environments in the molecule. The carbonyl carbons (C1 and C5) are expected to resonate in the typical range for anhydrides, generally between 165-190 ppm. oregonstate.edu The key signal for the C2 carbon, directly bonded to two fluorine atoms, would appear at a specific chemical shift and exhibit a characteristic triplet splitting pattern due to one-bond carbon-fluorine (¹J_CF) coupling. The two methylene carbons (C3 and C4) will also show distinct signals.

Fluorine-19 (¹⁹F) NMR: As a monoisotopic nucleus with a high gyromagnetic ratio, ¹⁹F is highly sensitive in NMR experiments. wikipedia.org The ¹⁹F NMR spectrum of this compound is expected to show a single resonance, as the two fluorine atoms are chemically equivalent. This signal's chemical shift would be characteristic of a CF₂ group situated next to a carbonyl group. wikipedia.orgucsb.edu This resonance may appear as a triplet due to coupling with the protons on the adjacent C3 methylene group (³J_FH). ¹⁹F NMR is particularly valuable due to its wide chemical shift range, which provides high resolution. wikipedia.orghuji.ac.il

| Nucleus | Position | Predicted Chemical Shift (δ, ppm) | Expected Splitting Pattern |

|---|---|---|---|

| ¹H | -CH₂- (C3) | ~2.5 - 3.0 | Triplet of triplets (tt) |

| ¹H | -CH₂- (C4) | ~2.2 - 2.7 | Triplet (t) |

| ¹³C | C=O (C1, C5) | ~165 - 175 | Singlet |

| ¹³C | -CF₂- (C2) | ~110 - 125 | Triplet (t) |

| ¹³C | -CH₂- (C3) | ~30 - 40 | Singlet (in decoupled spectrum) |

| ¹³C | -CH₂- (C4) | ~25 - 35 | Singlet (in decoupled spectrum) |

| ¹⁹F | -CF₂- (C2) | ~ -120 to -130 | Triplet (t) |

While specific studies on this compound using advanced NMR techniques are not widely reported, methods like Magic Angle Spinning (MAS) NMR could be hypothetically employed. MAS NMR is a solid-state NMR technique used to study materials at interfaces. If this compound were used as a surface modifier or as a component in a polymer composite, MAS NMR could probe the interactions between the anhydride and a solid surface. By analyzing chemical shifts and relaxation times, it would be possible to understand the nature of the bonding and the local environment at the interface.

Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy techniques, including Infrared (IR) and Raman spectroscopy, are essential for identifying the functional groups present in this compound, particularly the characteristic anhydride moiety.

The most distinctive feature in the IR spectrum of a cyclic anhydride is the presence of two strong carbonyl (C=O) stretching bands. koyonchem.comyoutube.com These arise from the symmetric and asymmetric stretching vibrations of the two carbonyl groups linked by an oxygen atom. spectroscopyonline.com For saturated cyclic anhydrides, these bands typically appear at high frequencies. spectroscopyonline.com

Asymmetric C=O stretch: Expected around 1800–1870 cm⁻¹. spectroscopyonline.com

Symmetric C=O stretch: Expected around 1750–1800 cm⁻¹. koyonchem.comspectroscopyonline.com

For cyclic anhydrides, the lower-frequency symmetric stretch is typically more intense than the higher-frequency asymmetric stretch. spectroscopyonline.com The electron-withdrawing nature of the two fluorine atoms at the C2 position would likely shift these carbonyl frequencies to even higher wavenumbers compared to its non-fluorinated analog, glutaric anhydride.

Other significant vibrational modes include the C-O-C stretching vibrations, which are also characteristic of the anhydride group and typically appear in the 1000 to 1300 cm⁻¹ region. spectroscopyonline.com Raman spectroscopy provides complementary information, particularly for the symmetric vibrations which are often strong in Raman spectra. semanticscholar.org

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Description |

|---|---|---|

| Asymmetric C=O Stretch | 1820 - 1870 | Strong absorption, characteristic of cyclic anhydrides. spectroscopyonline.compressbooks.pub |

| Symmetric C=O Stretch | 1760 - 1800 | Very strong absorption, typically more intense than the asymmetric stretch in cyclic systems. spectroscopyonline.compressbooks.pub |

| C-F Stretch | 1000 - 1200 | Strong absorption due to the carbon-fluorine bonds. |

| C-O-C Stretch | 1000 - 1300 | Stretching vibration of the ether linkage within the anhydride group. spectroscopyonline.com |

In situ IR spectroscopy is a powerful technique for monitoring the progress of chemical reactions in real-time. This method could be applied to study reactions involving this compound. For instance, during a ring-opening polymerization or an esterification reaction, the disappearance of the characteristic dual carbonyl anhydride peaks (around 1820 and 1760 cm⁻¹) could be monitored. Simultaneously, the appearance of new absorption bands, such as a broad O-H stretch for hydrolysis or a new ester carbonyl band (around 1735 cm⁻¹), would indicate the formation of the product. This allows for detailed kinetic analysis and optimization of reaction conditions. semanticscholar.org

Mass Spectrometry (MS) for Molecular Confirmation and Fragmentation Analysis

Mass spectrometry is used to determine the molecular weight of a compound and to gain structural information from its fragmentation patterns. For this compound (C₅H₄F₂O₃), the molecular weight is 150.08 g/mol . In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be expected at m/z = 150.

The fragmentation of cyclic anhydrides typically involves the loss of small, stable molecules. Common fragmentation pathways for this compound would likely include:

Loss of carbon monoxide (CO, 28 Da).

Loss of carbon dioxide (CO₂, 44 Da).

Loss of a C₂H₂O fragment.

The presence of the two fluorine atoms would significantly influence the fragmentation, leading to characteristic fluorine-containing ions. Analysis of the isotopic pattern and the precise mass of the molecular ion and its fragments can definitively confirm the elemental composition of the molecule.

Chromatography Techniques for Purity Assessment and Mixture Analysis

Chromatographic methods are indispensable for separating this compound from impurities, starting materials, and byproducts. The choice of technique depends on the volatility and polarity of the analytes.

High-Performance Liquid Chromatography (HPLC) is a primary technique for the analysis of non-volatile and thermally unstable impurities in pharmaceutical ingredients and fine chemicals. mdpi.com For this compound, a significant challenge is its susceptibility to hydrolysis, which opens the anhydride ring to form 2,2-difluoroglutaric acid. This necessitates careful method development to ensure the integrity of the analyte during analysis.

A reliable reversed-phase HPLC method can be developed for the simultaneous analysis of the anhydride and its potential impurities, including the hydrolyzed diacid. epa.gov Given the polar nature of the likely impurities, a method employing a C18 column with a gradient elution using an aqueous mobile phase with an organic modifier like acetonitrile (B52724) is often suitable. epa.govnih.gov To minimize on-column hydrolysis, the use of a buffered mobile phase at a slightly acidic pH is recommended. Detection is typically achieved using a UV detector at a low wavelength (around 210-220 nm), as the anhydride and carboxylic acid functionalities possess weak chromophores. sielc.comsielc.com

The developed HPLC method can be validated according to ICH guidelines to be suitable for assessing the related substances of the compound. nih.gov Impurity profiling involves the detection and quantification of specified, unspecified, and total impurities against established acceptance criteria. nih.govekb.eg

Table 1: Representative HPLC Method Parameters and Impurity Profile for this compound

| Parameter | Value |

|---|---|

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase A | 0.1% Phosphoric Acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 5% B to 95% B over 20 min |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 210 nm |

| Column Temperature | 30 °C |

| Hypothetical Impurity | Likely Retention Time (min) | Acceptance Limit (%) |

| 2,2-Difluoroglutaric acid | 4.5 | ≤ 0.2 |

| Starting Material (e.g., Diethyl 2,2-difluoroglutarate) | 12.8 | ≤ 0.15 |

| Unspecified Impurity 1 | 8.2 | ≤ 0.10 |

| Unspecified Impurity 2 | 10.1 | ≤ 0.10 |

| Total Impurities | N/A | ≤ 0.5 |

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile compounds. mdpi.com Direct analysis of this compound by GC-MS is feasible due to its expected volatility. However, a primary impurity of concern, the corresponding 2,2-difluoroglutaric acid, is non-volatile and would require derivatization to be analyzed by GC. researchgate.net

Derivatization, often through silylation or acylation, converts polar functional groups like carboxylic acids into more volatile and thermally stable derivatives suitable for GC analysis. researchgate.netresearchgate.net For instance, reacting the sample with a reagent like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) would convert the diacid into its disilyl ester, allowing for its separation and detection.

The mass spectrometer provides structural information based on the fragmentation pattern of the molecule upon electron impact ionization. whitman.edu For this compound, characteristic fragmentation would likely involve the loss of CO and CO2, as well as fragmentation of the aliphatic chain. The molecular ion peak (M+.) would confirm the molecular weight of the compound.

Table 2: Predicted GC-MS Fragmentation Data for this compound

| Fragment Structure | Neutral Loss | Predicted m/z | Relative Intensity |

|---|---|---|---|

| [C₅H₄F₂O₃]⁺ | (Molecular Ion) | 150 | Moderate |

| [C₄H₄F₂O₂]⁺ | CO | 122 | High |

| [C₄H₄F₂O]⁺ | CO₂ | 106 | Moderate |

| [C₃H₄F₂]⁺ | CO₂ + CO | 78 | High |

| [C₂HF₂O]⁺ | C₂H₃O₂ | 79 | Moderate |

Electron Paramagnetic Resonance (EPR) Spectroscopy for Radical Intermediates

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique specifically used for the detection and characterization of species with unpaired electrons, such as free radicals. researchgate.net While this compound is a diamagnetic molecule (no unpaired electrons), EPR can be a vital tool for studying radical intermediates that may form during its synthesis, degradation, or in specific chemical reactions, for example, under UV irradiation or in the presence of radical initiators. rsc.org

The technique provides information on the electronic structure of the radical. researchgate.net Key parameters obtained from an EPR spectrum include the g-factor, which is characteristic of the radical's electronic environment, and hyperfine coupling constants, which arise from the interaction of the unpaired electron with nearby magnetic nuclei (e.g., ¹H, ¹⁹F). Analysis of these parameters can help identify the specific structure of the radical intermediate. For instance, if a radical were formed by homolytic cleavage of a C-F bond, the EPR spectrum would show significant hyperfine coupling to the remaining fluorine nucleus. rsc.org

Table 3: Hypothetical Radical Intermediates from this compound and Expected EPR Characteristics

| Radical Intermediate Structure | Formation Pathway | Key Hyperfine Couplings |

|---|---|---|

| C•H₂-CH₂-CF₂-C(=O)O-C(=O)• | Ring Opening | ¹H (α and β protons) |

| O=C-CH₂-CH₂-C•F-C(=O)O | C-F Bond Cleavage | ¹⁹F, ¹H (β protons) |

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional atomic and molecular structure of a crystalline solid. wikipedia.org By analyzing the diffraction pattern produced when a single crystal is irradiated with X-rays, it is possible to generate a detailed electron density map and, from that, an atomic model of the molecule. wikipedia.orgnih.gov

For this compound, a single-crystal X-ray diffraction study would provide unambiguous confirmation of its structure. The resulting data would include precise bond lengths, bond angles, and torsion angles within the molecule. This information would reveal the exact conformation of the six-membered ring (e.g., chair, boat, or twist-boat) in the solid state and the planarity of the anhydride group. Such structural details are crucial for understanding the molecule's reactivity and intermolecular interactions in the crystal lattice. While no public crystal structure for this compound exists, data from similar structures like β-chloroglutaric anhydride can provide expected conformational features, such as a sofa conformation for the six-membered ring. researchgate.net

Table 4: Predicted Crystallographic Data for this compound

| Parameter | Predicted Value/System |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | ~5.2 |

| b (Å) | ~8.0 |

| c (Å) | ~17.0 |

| β (°) | ~100 |

| Z (molecules/unit cell) | 4 |

| C-F Bond Length (Å) | ~1.35 |

| C=O Bond Length (Å) | ~1.19 |

| C-O (anhydride) Bond Length (Å) | ~1.38 |

Future Directions and Emerging Research Avenues

Catalytic Asymmetric Synthesis of Fluorinated Anhydride (B1165640) Derivatives

The development of catalytic asymmetric methods for the synthesis of chiral fluorinated molecules is a significant area of modern organic chemistry. The creation of stereocenters in fluorinated compounds is crucial as the biological activity of enantiomers can differ substantially. While significant progress has been made in the enantioselective fluorination of various substrates like β-ketoesters and oxindoles, the direct asymmetric synthesis of chiral derivatives from 2,2-difluoroglutaric anhydride remains a developing area.

Future research will likely focus on the development of novel chiral catalysts, including transition metal complexes and organocatalysts, for the enantioselective desymmetrization of this compound. This process would involve the selective reaction of one of the two carbonyl groups with a nucleophile, guided by a chiral catalyst, to produce enantioenriched products. Such strategies could provide access to a wide range of chiral building blocks containing the valuable gem-difluoromethylene moiety.

Table 1: Potential Catalytic Systems for Asymmetric Desymmetrization

| Catalyst Type | Potential Nucleophiles | Target Chiral Products |

|---|---|---|

| Chiral Phosphoric Acids | Alcohols, Amines | Chiral monoesters, monoamides |

| Transition Metal (e.g., Pd, Rh) Complexes with Chiral Ligands | Organometallic reagents | Chiral ketones |

| Chiral Isothiourea Catalysts | Alcohols | Chiral esters |

Research in this area will likely draw inspiration from successful asymmetric syntheses of other fluorinated molecules. For instance, palladium-catalyzed asymmetric hydrogenation of fluorinated hydrazones has been shown to produce chiral fluorinated hydrazines with high enantioselectivity. Similarly, photoenzymatic strategies are emerging for the asymmetric synthesis of valuable fluorinated compounds. Adapting these concepts to the anhydride scaffold could lead to significant breakthroughs.

Integration into Flow Chemistry and Automated Synthesis Platforms

Flow chemistry has emerged as a powerful technology for organic synthesis, offering advantages in safety, efficiency, and scalability, particularly for reactions involving hazardous reagents or intermediates. The synthesis of fluorinated compounds often employs reagents that can be toxic or difficult to handle in traditional batch processes, making flow chemistry an attractive alternative.

The integration of the synthesis and derivatization of this compound into continuous flow systems is a promising future direction. Flow reactors provide superior control over reaction parameters such as temperature, pressure, and mixing, which can lead to higher yields and purities. This is particularly relevant for exothermic fluorination reactions. Furthermore, automated synthesis platforms can be used to rapidly screen reaction conditions and generate libraries of this compound derivatives for applications in drug discovery and materials science. These platforms can integrate synthesis, purification, and analysis, significantly accelerating the research and development process.

Key Advantages of Flow Chemistry for Fluoroanhydride Synthesis:

Enhanced Safety: Better containment of potentially hazardous fluorinating agents.

Precise Control: Accurate control over reaction temperature and residence time.

Scalability: Seamless transition from laboratory-scale synthesis to larger-scale production.

Automation: Enables high-throughput screening and library synthesis.

Exploration of Novel Reactivities and Transformation Pathways

The presence of two highly electronegative fluorine atoms significantly polarizes the this compound molecule, suggesting that it may exhibit unique reactivity compared to its non-fluorinated counterpart. The gem-difluoroalkene moiety, which shares the CF2 group, is known for its diverse reactivity, participating in electrophilic, nucleophilic, and radical reactions. This suggests that this compound could serve as a precursor to a variety of novel fluorinated structures.

Future research will likely explore new transformation pathways for this anhydride. For example, it could be used in cycloaddition reactions, ring-opening polymerizations initiated by novel catalysts, or as a building block in multicomponent reactions. The electrophilic nature of the carbonyl carbons is enhanced by the adjacent CF2 group, potentially enabling reactions with weaker nucleophiles. Furthermore, the anhydride could serve as a source of gem-difluorinated synthons through decarboxylative strategies. The exploration of its reactivity with transition metal catalysts could also lead to novel carbon-carbon and carbon-heteroatom bond-forming reactions.

Advanced Applications in Smart Materials and Nanotechnology

Fluorinated polymers are a unique class of materials known for their chemical resistance, thermal stability, and low friction coefficients. These properties make them suitable for a wide range of advanced applications. This compound represents a potentially valuable monomer for the synthesis of novel fluorinated polymers, such as polyesters and polyamides, with tailored properties.

The incorporation of the gem-difluoro group into the polymer backbone could lead to materials with enhanced thermal stability and specific solubility characteristics. Furthermore, some fluorinated polymers exhibit piezoelectric, pyroelectric, and ferroelectric properties, making them "smart" materials for use in sensors, actuators, and energy harvesting devices. Research into the polymerization of this compound and the characterization of the resulting polymers could open up new possibilities in materials science.

In the realm of nanotechnology, polyanhydrides have been investigated for the development of biodegradable nanoparticles for drug delivery. The synthesis of nanoparticles from fluorinated polyanhydrides derived from this compound could lead to delivery systems with unique properties, such as altered drug release kinetics or enhanced stability.

Table 2: Potential Applications in Materials and Nanotechnology

| Application Area | Potential Role of this compound | Desired Properties |

|---|---|---|

| Smart Polymers | Monomer for fluorinated polyesters/polyamides | Piezoelectricity, thermal stability, chemical resistance |

| Biomedical Devices | Component of biocompatible and biostable polymers | Biocompatibility, low friction, chemical inertness |

| Nanoparticle Drug Delivery | Building block for biodegradable fluorinated polyanhydrides | Controlled degradation, modified release kinetics |

Computational Design and Prediction of Novel Fluoroanhydride Reactivity and Applications

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for understanding and predicting the reactivity of molecules and for designing new catalysts and materials. The application of computational methods to this compound can provide valuable insights that can guide experimental work.

Future research will likely employ DFT calculations to:

Predict Reactivity: Model the reaction pathways for various nucleophilic and electrophilic attacks on the anhydride ring to identify the most favorable transformations.

Design Catalysts: Simulate the interaction of the anhydride with potential chiral catalysts to predict enantioselectivity in asymmetric reactions.

Elucidate Reaction Mechanisms: Investigate the transition states of novel reactions to understand the underlying mechanisms.

Predict Polymer Properties: Calculate the electronic and physical properties of hypothetical polymers derived from this compound to screen for promising materials for specific applications.

By leveraging the predictive power of computational chemistry, researchers can more efficiently explore the chemical space around this compound, accelerating the discovery of new reactions, catalysts, and materials.

Q & A

Q. What are the optimal synthetic routes for preparing 2,2-Difluoroglutaric anhydride, and how do fluorine substituents influence reaction conditions?

Synthesis of fluorinated anhydrides typically involves fluorination of precursor molecules or cyclization of fluorinated diacids. For example, fluorinated dianhydrides like 6FDA are synthesized via nucleophilic substitution or condensation reactions under anhydrous conditions . Fluorine's electronegativity increases the reactivity of intermediates, necessitating controlled temperatures (e.g., 243–247°C for 6FDA ) and inert atmospheres to avoid side reactions. Solvent selection (e.g., DMAc ) and purification via recrystallization or vacuum sublimation are critical for high yields.

Q. What experimental techniques are most effective for characterizing the purity and structural integrity of fluorinated anhydrides like this compound?

Key methods include:

- NMR Spectroscopy : NMR identifies fluorine environments, while NMR resolves backbone structure .

- FTIR Spectroscopy : Detects anhydride carbonyl stretches (~1850 cm) and C-F vibrations (~1200 cm) .

- X-ray Crystallography : Resolves molecular geometry and packing .

- Differential Scanning Calorimetry (DSC) : Measures thermal transitions (e.g., melting points ~243°C for 6FDA ).

Combined with elemental analysis, these techniques ensure purity and structural fidelity.

Q. What are the best practices for ensuring reproducibility in the synthesis of high-purity this compound?

- Use ultra-dry solvents (e.g., DMAc stored over molecular sieves) .

- Monitor reaction progress via in-situ FTIR or GC-MS to detect intermediates.

- Purify via gradient recrystallization in non-polar solvents (e.g., hexane/ethyl acetate) .

- Validate purity through melting point consistency and NMR peak integration .

Advanced Research Questions

Q. How can molecular dynamics (MD) and density functional theory (DFT) predict the thermal and mechanical properties of polymers derived from this compound?

MD simulations model polymer chain flexibility and packing, while DFT calculates electronic interactions (e.g., charge transfer in fluorinated polyimides) . For example, 6FDA-based polyimides exhibit enhanced thermal stability due to fluorine's electron-withdrawing effects, reducing chain mobility. These methods guide material design by predicting glass transition temperatures () and Young's modulus with <5% error compared to experimental data .

Q. How does the presence of fluorine atoms in this compound affect its reactivity in Diels-Alder reactions compared to non-fluorinated analogs?

Fluorine's electron-withdrawing nature increases the electrophilicity of the anhydride, accelerating reaction rates with electron-rich dienes. However, steric hindrance from bulky CF groups may reduce stereoselectivity. Experimental and computational studies on maleic anhydride show that endo/exo selectivity depends on transition-state barriers and thermodynamic stability of adducts . For fluorinated analogs, CCSD(T)-level calculations can quantify kinetic vs. thermodynamic control .

Q. What strategies resolve contradictions in copolymerization data involving this compound and electron-rich monomers?

- Use penultimate model analysis to account for monomer sequence effects, as seen in styrene-maleic anhydride systems .

- Employ NMR with DEPT pulse programs to distinguish triad sequences and validate reactivity ratios .

- Cross-validate data with nonlinear least-squares fitting to minimize parameter correlation in kinetic models .

Q. How does incorporating this compound into polymer backbones influence optical transparency and thermal stability?

Fluorine reduces polarizability, lowering refractive index and enhancing transparency (e.g., 6FDA-TFMB polyimides achieve >90% transmittance at 550 nm ). Thermal stability improves due to strong C-F bonds and restricted chain mobility, with decomposition temperatures exceeding 500°C in argon .

Q. What considerations are critical in designing kinetic studies to determine rate constants for reactions involving this compound?

- Use pseudo-first-order conditions with excess diene to isolate anhydride reactivity .

- Monitor reaction progress via UV-Vis (for conjugated products) or NMR.

- Calculate rate constants () using Eyring plots to account for temperature effects, as demonstrated for maleic anhydride Diels-Alder reactions ( mol L s at 300 K ).

Q. How can researchers account for thermodynamic vs. kinetic control in reactions with retro-Diels-Alder pathways?

Q. What role do penultimate effects play in the copolymerization of this compound with styrene-like monomers?

Penultimate effects occur when the penultimate monomer unit influences reactivity. In styrene-maleic anhydride systems, styrene-terminated radicals show enhanced alternation due to polar interactions . For fluorinated analogs, NMR can track sequence distributions to validate penultimate vs. terminal models.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.